Piperlongumin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperlongumine can be synthesized through an amidation reaction between 5,6-dihydropyridin-2(1H)-one and 3,4,5-trimethoxycinnamic acid . The reaction typically involves the use of methanol and hydrochloric acid as solvents, with the reaction mixture being stirred at 0°C for one hour .
Industrial Production Methods: Industrial production of piperlongumine involves the extraction of the compound from the long pepper plant. The extraction process includes drying the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate piperlongumine .
Chemical Reactions Analysis
Types of Reactions: Piperlongumine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Piperlongumine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of piperlongumine .
Scientific Research Applications
Mechanism of Action
Piperlongumine exerts its effects primarily through the induction of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis . It targets multiple molecular pathways, including the NF-κB and JAK/STAT signaling cascades, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Piperlongumine is unique due to its selective cytotoxicity towards cancer cells and its ability to modulate multiple signaling pathways . Similar compounds include:
Piperine: Another alkaloid from the Piper species, known for its bioenhancing properties.
Capsaicin: An alkaloid from chili peppers, known for its analgesic and anti-inflammatory effects.
Curcumin: A polyphenol from turmeric, known for its anticancer and anti-inflammatory properties.
Piperlongumine stands out due to its potent anticancer activity and its ability to induce ROS selectively in cancer cells, making it a promising candidate for further drug development .
Properties
IUPAC Name |
1-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6-8,10-11H,5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABYUUZNAVQNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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